molecular formula C15H12FN3O B2832914 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea CAS No. 941926-96-1

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2832914
CAS No.: 941926-96-1
M. Wt: 269.279
InChI Key: CJKADZZIBCPJST-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea is an organic compound that features a urea linkage between a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates. One common method is the reaction of 2-fluoroaniline with 1H-indole-3-carbonyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
  • 1-(2-bromophenyl)-3-(1H-indol-3-yl)urea
  • 1-(2-methylphenyl)-3-(1H-indol-3-yl)urea

Uniqueness

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKADZZIBCPJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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